

Improving the solubility and stability of TNO155 in vitro

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Technical Support Center: TNO155 In Vitro Applications

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of **TNO155** in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the solubility and stability of this selective SHP2 inhibitor.

Troubleshooting Guide

Q1: My **TNO155** precipitated out of solution after I diluted my DMSO stock in aqueous buffer/cell culture medium. What should I do?

A1: Precipitation upon dilution into aqueous solutions is a common issue for poorly soluble compounds like **TNO155**. Here are several steps to troubleshoot this problem:

- Optimize Final DMSO Concentration: While it's crucial to minimize dimethyl sulfoxide
 (DMSO) in your final assay to avoid solvent-induced artifacts, a slightly higher concentration
 (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain TNO155's
 solubility.
- Lower the Final **TNO155** Concentration: The precipitation may be due to exceeding the solubility limit of **TNO155** in the final assay buffer. Try testing a lower final concentration of



the compound in your experiment.

- Use a Co-solvent System: The addition of a water-miscible organic co-solvent can significantly improve solubility.[1] For in vivo studies, a vehicle containing PEG300 and Tween-80 has been used and could be adapted for in vitro work, keeping in mind the tolerance of your specific cell line to these reagents.[1]
- Sonication: After diluting the DMSO stock, briefly sonicate the solution to help dissolve any microscopic precipitates.
- Prepare Fresh Dilutions: Do not store diluted solutions of TNO155 in aqueous buffers for extended periods. Prepare them fresh for each experiment.

Q2: I am observing inconsistent results in my cell-based assays with **TNO155**. Could this be related to its stability?

A2: Yes, inconsistent results can be a sign of compound instability in the assay medium. Here's how to address this:

- Minimize Exposure to Light and Temperature Fluctuations: Store the TNO155 stock solution and aliquots protected from light at -20°C or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles by making single-use aliquots.[2]
- Assess Stability in Your Assay Medium: The stability of TNO155 can be pH-dependent. If
 your cell culture medium has a pH that affects TNO155's stability, you may observe a
 decrease in activity over the course of your experiment. Consider performing a time-course
 experiment to assess the stability of TNO155 in your specific medium.
- Hygroscopic Nature of TNO155: TNO155 is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and weighing accuracy.[3] Store the solid compound in a desiccator and use freshly opened DMSO for preparing stock solutions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of **TNO155**?



A1: The recommended solvent for preparing a stock solution of **TNO155** is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] **TNO155** is soluble in DMSO at concentrations as high as 84 mg/mL (199.07 mM).[1]

Q2: What is the known solubility of **TNO155** in different solvents?

A2: The following table summarizes the available solubility data for **TNO155**.

Solvent/System	Solubility	Source
DMSO	84 mg/mL (199.07 mM)	[1]
Ethanol	5 mg/mL	[1]
Water	Insoluble	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	[4]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL	[4]

Q3: How should I store my **TNO155** stock solution?

A3: **TNO155** stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or -80°C for up to one year. [2] The solid form of **TNO155** is hygroscopic and should be stored under an inert atmosphere, protected from moisture, at 4°C.[3]

Q4: What signaling pathways are affected by **TNO155**?

A4: **TNO155** is a selective inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways.[5][6] By inhibiting SHP2, **TNO155** primarily affects the RAS-MAPK pathway, which is involved in cell growth and proliferation.[5][7] SHP2 also modulates the JAK-STAT and PI3K-AKT pathways.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM TNO155 Stock Solution in DMSO

Troubleshooting & Optimization





This protocol describes the preparation of a high-concentration stock solution of **TNO155** for in vitro use.

Materials:

- TNO155 powder
- Anhydrous, sterile, cell culture-grade DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Sterile, filtered pipette tips

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.
- Weighing TNO155: Accurately weigh the desired amount of TNO155 powder. The molecular weight of TNO155 is 421.9 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.219 mg of TNO155.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the TNO155 powder. Vortex
 the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully
 dissolve, sonicate the solution for 10-15 minutes in a water bath sonicator.
- Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
- Sterilization (Optional): If the initial components were not sterile, the stock solution can be sterilized by filtering it through a 0.22 μm sterile syringe filter into a sterile tube.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2]



Protocol 2: Preparation of TNO155 Working Solutions in Cell Culture Medium

This protocol provides a general method for diluting the **TNO155** DMSO stock solution into cell culture medium for experiments.

Materials:

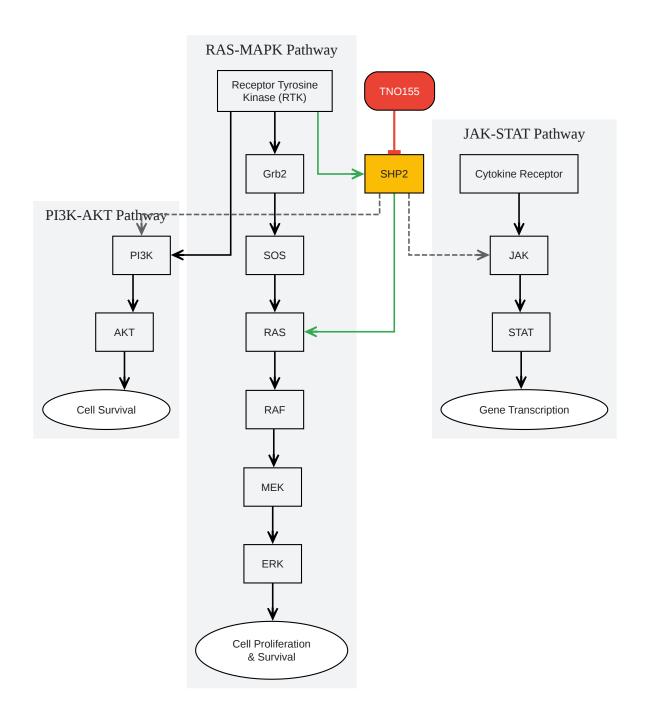
- 10 mM TNO155 stock solution in DMSO
- Sterile cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes or conical tubes
- Vortex mixer

Procedure:

- Pre-warm Medium: Pre-warm the cell culture medium to 37°C.
- Serial Dilution (if necessary): If preparing a range of concentrations, perform serial dilutions
 of the 10 mM DMSO stock solution in DMSO first to create intermediate stocks.
- Final Dilution: Add a small volume of the **TNO155** DMSO stock (or intermediate stock) to the pre-warmed cell culture medium. For example, to prepare a 10 μM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 μL of 10 mM **TNO155** to 999 μL of medium). This will result in a final DMSO concentration of 0.1%.
- Mixing: Immediately after adding the TNO155 stock, vortex the solution gently to ensure it is well mixed.
- Application to Cells: Use the freshly prepared working solution to treat your cells as per your experimental design.

Signaling Pathways and Experimental Workflow Diagrams

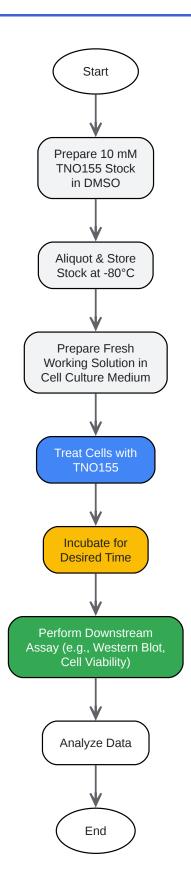




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Caption: TNO155 inhibits SHP2, primarily blocking the RAS-MAPK signaling pathway.

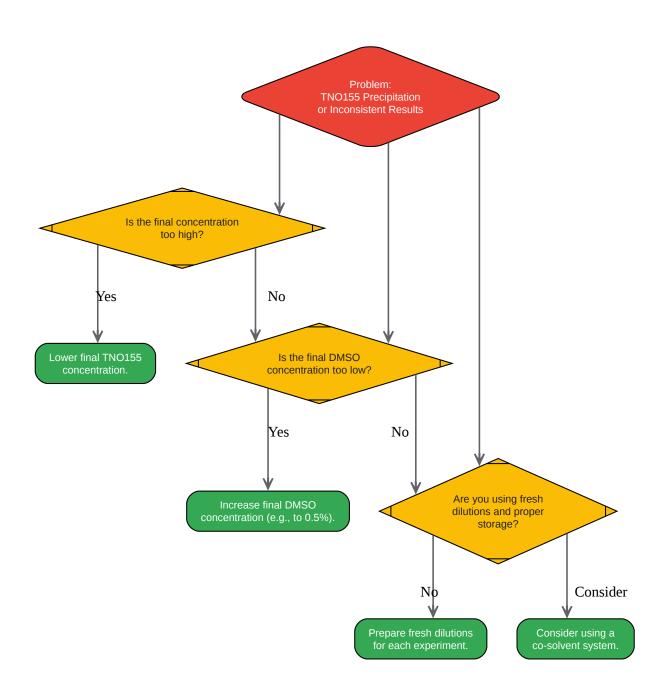




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Caption: A typical experimental workflow for using **TNO155** in cell-based assays.





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Caption: A logical diagram for troubleshooting common issues with TNO155 in vitro.



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